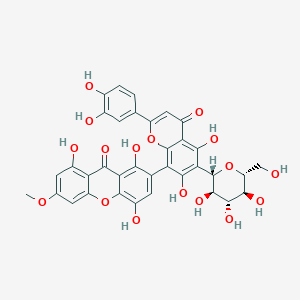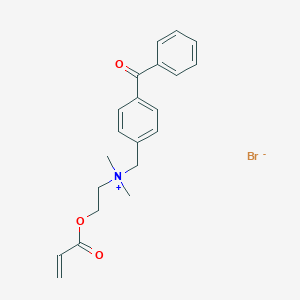
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol, also known as MPTP, is a synthetic compound that has been used in scientific research to study Parkinson's disease. MPTP is structurally similar to the neurotransmitter dopamine and can be metabolized in the body to form a toxic compound that destroys dopamine-producing neurons in the brain. This makes MPTP a valuable tool for researchers studying the causes and potential treatments for Parkinson's disease.
Mechanism of Action
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol works by being metabolized in the body to form a toxic compound called MPP+. MPP+ is taken up by dopamine-producing neurons in the brain, where it interferes with the normal functioning of the mitochondria, the energy-producing organelles in the cell. This leads to the death of the neurons and the depletion of dopamine in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol are well-documented. 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol is rapidly metabolized in the body to form MPP+, which is highly toxic to dopamine-producing neurons in the brain. This leads to the depletion of dopamine in the brain and the symptoms of Parkinson's disease, including tremors, rigidity, and difficulty with movement.
Advantages and Limitations for Lab Experiments
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol has several advantages as a tool for studying Parkinson's disease. It can be used to create animal models of the disease that closely mimic the symptoms and pathology seen in human patients. 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol is also relatively easy to administer and can be used to test potential treatments for the disease.
However, there are also limitations to the use of 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol in lab experiments. It is a toxic compound that must be handled with care, and its effects on dopamine-producing neurons in the brain may not be identical to the effects of Parkinson's disease in humans. In addition, 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol is not a perfect model for the disease and may not fully capture all aspects of the pathology seen in human patients.
Future Directions
There are several future directions for research involving 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol and Parkinson's disease. One area of focus is the development of new drugs that can protect dopamine-producing neurons from the toxic effects of 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol and other compounds that cause Parkinson's disease. Another area of focus is the use of 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol to study the early stages of the disease and to identify biomarkers that can be used to diagnose the disease before symptoms appear. Finally, researchers are also investigating the potential use of stem cells to replace dopamine-producing neurons that have been destroyed by 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol and other compounds.
Synthesis Methods
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol can be synthesized using a multi-step process that involves the reaction of piperidine with various reagents to produce the final compound. The process is complex and requires specialized equipment and expertise to carry out safely and efficiently.
Scientific Research Applications
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol has been used extensively in scientific research to study Parkinson's disease. Researchers have used 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol to create animal models of the disease and to investigate the mechanisms by which dopamine-producing neurons are destroyed. 1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol has also been used to test potential treatments for Parkinson's disease, including drugs that may be able to protect dopamine-producing neurons from damage.
properties
CAS RN |
128887-76-3 |
|---|---|
Product Name |
1,3-Dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol |
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
1,3-dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol |
InChI |
InChI=1S/C16H25NO2/c1-10-6-12(3)13(7-11(10)2)14-8-15(18)16(4,19)9-17(14)5/h6-7,14-15,18-19H,8-9H2,1-5H3 |
InChI Key |
UOTKLIXLOARMGK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)C2CC(C(CN2C)(C)O)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2CC(C(CN2C)(C)O)O)C |
synonyms |
1,3-dimethyl-6-(2,4,5-trimethylphenyl)piperidine-3,4-diol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)



![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)
![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)
